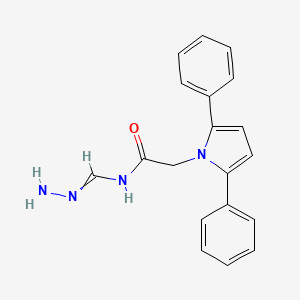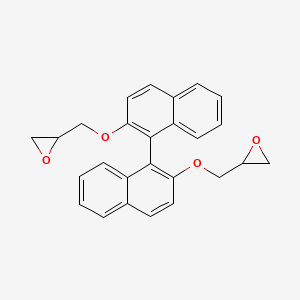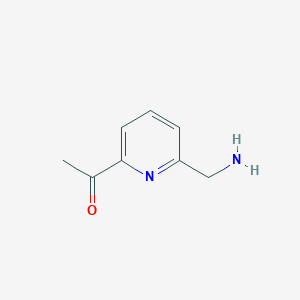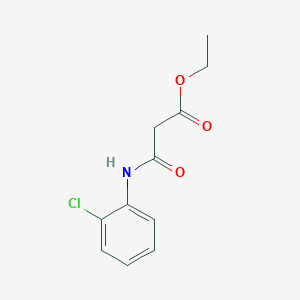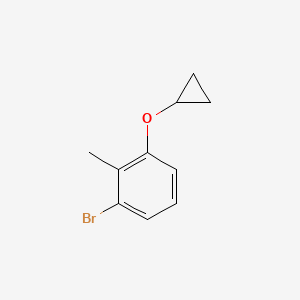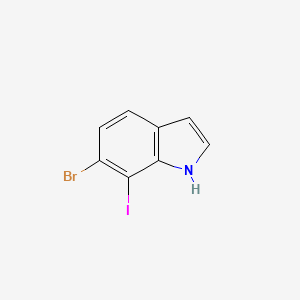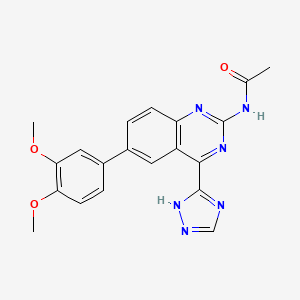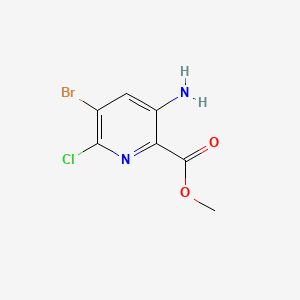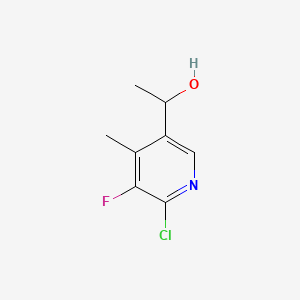
1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol is a chemical compound belonging to the class of fluorinated pyridines. This compound is characterized by the presence of chloro, fluoro, and methyl substituents on the pyridine ring, along with an ethan-1-ol group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol typically involves multi-step synthetic routes One common method includes the selective fluorination of pyridine derivatives, followed by chlorination and methylation reactionsIndustrial production methods may employ optimized reaction conditions, such as the use of specific catalysts and solvents, to achieve high yields and purity .
Analyse Des Réactions Chimiques
1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to remove the chloro or fluoro substituents.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated pyridine derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique substituents.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance the compound’s binding affinity to certain enzymes and receptors, modulating their activity. The ethan-1-ol group may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparaison Avec Des Composés Similaires
1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol can be compared with other fluorinated pyridines, such as:
2-Fluoro-4-chloropyridine: Similar in structure but lacks the ethan-1-ol group.
3-Chloro-5-fluoro-2-methylpyridine: Similar substituents but different positions on the pyridine ring.
6-Chloro-5-fluoropyridin-3-ol: Contains a hydroxyl group instead of the ethan-1-ol group. The uniqueness of this compound lies in its specific combination of substituents and the presence of the ethan-1-ol group, which imparts distinct chemical properties and biological activities.
Propriétés
Formule moléculaire |
C8H9ClFNO |
|---|---|
Poids moléculaire |
189.61 g/mol |
Nom IUPAC |
1-(6-chloro-5-fluoro-4-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H9ClFNO/c1-4-6(5(2)12)3-11-8(9)7(4)10/h3,5,12H,1-2H3 |
Clé InChI |
NBJCIPKDYKIGNV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1C(C)O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




